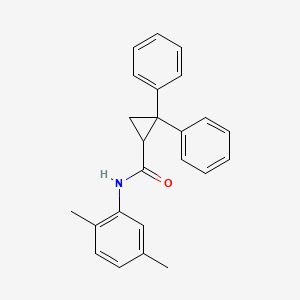
N-(2,5-dimethylphenyl)-2,2-diphenylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-2,2-diphenylcyclopropanecarboxamide, commonly known as DDC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DDC belongs to the class of cyclopropane carboxamide derivatives and is known for its unique chemical structure, which makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of DDC involves the inhibition of certain enzymes, such as histone deacetylase (HDAC) and cyclooxygenase-2 (COX-2), which play a crucial role in various cellular processes. HDAC inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, leading to apoptosis in cancer cells. COX-2 inhibition reduces the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects:
DDC has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and inhibition of inflammation. DDC has also been found to have a neuroprotective effect by reducing neuronal cell death and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DDC in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. However, one of the limitations of using DDC is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the use of DDC in scientific research. One potential application is in the development of novel anti-cancer drugs, as DDC has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, DDC may have potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its neuroprotective effects. Further research is needed to explore the full potential of DDC in these areas.
Métodos De Síntesis
The synthesis of DDC involves the reaction of 2,5-dimethylbenzoyl chloride with diphenylcyclopropanecarboxamide in the presence of a base, such as potassium carbonate, in an organic solvent, such as dichloromethane. The reaction yields DDC as a white crystalline solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
DDC has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and inflammation. Studies have shown that DDC exhibits anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. DDC has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, DDC has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-17-13-14-18(2)22(15-17)25-23(26)21-16-24(21,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-15,21H,16H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXCKOBJSIDBNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3-bromo-4-hydroxy-5-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5135986.png)
![2,4-dichloro-N-[4-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5135987.png)
![2-[(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5135993.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5136006.png)
![4-[allyl(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B5136015.png)
![N-(4-butoxyphenyl)-8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide](/img/structure/B5136034.png)
![5-[6-(4-benzyl-1-piperidinyl)-3-pyridazinyl]-2-methylbenzenesulfonamide](/img/structure/B5136038.png)
![ethyl 2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5136042.png)
![N-(3-cyclopentylpropyl)-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5136045.png)
![1-acetyl-N-[2-(4-morpholinylmethyl)benzyl]-5-indolinesulfonamide](/img/structure/B5136052.png)
![6-(4-chlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5136067.png)
![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5136075.png)
![1-({4'-[(4-chlorophenyl)sulfonyl]-4-biphenylyl}sulfonyl)azepane](/img/structure/B5136085.png)
